![molecular formula C18H17N3O2S B2520202 (E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1825991-33-0](/img/structure/B2520202.png)
(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide” is a pyrazole-bearing compound . Pyrazoles are a class of bioactive compounds known for their diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles. The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects. The molecular structure of these compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involving pyrazole-bearing compounds are complex and involve multiple steps. For instance, the synthesis of some hydrazine-coupled pyrazoles involved a series of reactions .Scientific Research Applications
- Pyrazole derivatives, including methyltetraprole, have been reported to possess antimicrobial properties . These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers explore their potential as novel antibiotics or antifungal agents.
- Inflammation plays a crucial role in various diseases. Some pyrazole derivatives, including methyltetraprole, have demonstrated anti-inflammatory effects . These compounds may modulate inflammatory pathways, making them relevant for conditions like arthritis, asthma, and autoimmune disorders.
- Tuberculosis remains a global health concern. Certain pyrazole derivatives exhibit antitubercular activity, and methyltetraprole could be a promising candidate for further investigation . Researchers explore its efficacy against Mycobacterium tuberculosis.
- Methyltetraprole’s structural features make it an interesting compound for cancer research. Pyrazole derivatives have shown antitumor effects in preclinical studies . Investigating its impact on cancer cell growth, apoptosis, and angiogenesis is essential.
- Angiogenesis—the formation of new blood vessels—is critical for tumor growth and wound healing. Some pyrazole derivatives, including methyltetraprole, exhibit antiangiogenic properties . Researchers study their potential as therapeutic agents to inhibit abnormal blood vessel formation.
- Although not extensively explored, pyrazole derivatives have been associated with analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects . Methyltetraprole’s unique structure warrants investigation in these areas.
Antimicrobial Activity
Anti-Inflammatory Potential
Antitubercular Activity
Antitumor Properties
Antiangiogenic Effects
Analgesic and Anxiolytic Activities
properties
IUPAC Name |
(E)-N-[2-(2-methylphenyl)pyrazol-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-15-7-5-6-10-17(15)21-18(11-13-19-21)20-24(22,23)14-12-16-8-3-2-4-9-16/h2-14,20H,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMVIIOKHXTIG-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.